Sodium heparin
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Overview
Description
A highly acidic mucopolysaccharide formed of equal parts of sulfated D-glucosamine and D-glucuronic acid with sulfaminic bridges. The molecular weight ranges from six to twenty thousand. Heparin occurs in and is obtained from liver, lung, mast cells, etc., of vertebrates. Its function is unknown, but it is used to prevent blood clotting in vivo and vitro, in the form of many different salts.
Scientific Research Applications
1. Applications in Cardiovascular Health
Sodium heparin has been investigated for its potential in treating cardiovascular conditions. It's been studied for its anticoagulant and lipid-clearing effects in the context of coronary artery disease (Jaffe & Willis, 1965). Additionally, its application in the early treatment of acute nonlacunar hemispheric cerebral infarctions has been examined, highlighting its role in preventing thrombus propagation (Camerlingo et al., 2005).
2. Role in Surgical Procedures
This compound has shown efficacy in reducing the frequency of postoperative deep venous thrombosis, as observed in a controlled clinical trial involving major surgeries (Nicolaides et al., 1972). Its use in pediatric cataract surgery has also been noted, where adding heparin sodium to the irrigating solution decreased postoperative inflammatory reactions (Bayramlar et al., 2004).
3. Pediatric Disease Treatment
This compound's effectiveness in treating various pediatric diseases at small doses has been recognized. It is considered safe for children, and its usage does not necessitate the monitoring of blood coagulation time in certain cases (Wanhu, 2000).
4. Prevention of Thrombosis in Parenteral Nutrition
In the context of parenteral nutrition, this compound has been used to reduce thrombotic complications related to the use of central venous catheters (Brismar et al., 1982).
5. Treatment of Dermatitis and Burns
Topical application of this compound has been effective in treating perineal dermatitis and second-degree burns in pediatric patients, demonstrating analgesic, angiogenic, and anti-inflammatory effects (Chacon et al., 2010).
6. Anti-Angiogenic Activity
Heparin's anti-angiogenic activity, particularly in the context of tumor angiogenesis, has been a subject of study. Modifications to its structure, like conjugation with sodium taurocholates, can enhance its anti-angiogenic activity while reducing anticoagulant effects (Chung et al., 2012).
Properties
Molecular Formula |
C26H41NO34S4 |
---|---|
Molecular Weight |
1039.9 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6S)-6-[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-sulfooxyoxan-3-yl]oxy-2-hydroxy-4-(sulfomethyl)-5-sulfooxyoxan-3-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1 |
InChI Key |
ZFGMDIBRIDKWMY-PASTXAENSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@H](O[C@@H]3O)O[C@H]4[C@@H]([C@H](C(O[C@H]4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |
Synonyms |
alpha Heparin alpha-Heparin Heparin Heparin Sodium Heparin, Sodium Heparin, Unfractionated Heparinic Acid Liquaemin Sodium Heparin Unfractionated Heparin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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